molecular formula C8H7ClN4 B1388065 5-(4-Chloro-2-methylphenyl)-1H-tetrazole CAS No. 942317-38-6

5-(4-Chloro-2-methylphenyl)-1H-tetrazole

Cat. No.: B1388065
CAS No.: 942317-38-6
M. Wt: 194.62 g/mol
InChI Key: ANOKJHHNGIYETJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 5-(4-chloro-2-methylphenyl)-1H-tetrazole is defined by a planar tetrazole ring (N1–N4/C5) fused to a substituted phenyl group. Density functional theory (DFT) calculations reveal that the tetrazole and phenyl rings adopt a near-coplanar arrangement, with a dihedral angle of 5.48° between their planes. The methyl group at the 2-position of the phenyl ring introduces steric effects, slightly distorting the planarity of the system. Natural bond orbital (NBO) analysis highlights delocalization between the lone pair on N2 and adjacent antibonding orbitals, stabilizing the tautomeric form.

Conformational flexibility arises from rotation about the C–C bond linking the tetrazole and phenyl rings. Potential energy surface (PES) scans identify two stable conformers differing by 180° in the orientation of the methyl group relative to the tetrazole ring. The energy barrier for interconversion is ~12 kJ/mol, indicating moderate rotational freedom at room temperature.

Crystallographic Studies and Unit Cell Parameters

Single-crystal X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 10.0630(14) Å
  • b = 8.2879(11) Å
  • c = 12.8375(18) Å
  • β = 105.546(3)°
  • V = 1031.5(2) ų.

The asymmetric unit contains one molecule, with the tetrazole and phenyl rings nearly coplanar (Figure 1). The acetate group, when present in derivatives, adopts a perpendicular orientation relative to the tetrazole plane. Intermolecular N–H⋯N hydrogen bonds between tetrazole N–H donors and adjacent acceptors stabilize the crystal lattice, forming a herringbone packing motif.

Table 1: Crystallographic data for this compound and analogs

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų)
5-(4-Cl-2-MePh)-1H-tetrazole P2₁/c 10.0630 8.2879 12.8375 105.546 1031.5
5-(4-Br-2-MePh)-1H-tetrazole P2₁/c 10.122 8.301 12.845 105.62 1042.1
5-(5-Cl-2-MePh)-1H-tetrazole P2₁/c 10.098 8.295 12.832 105.58 1038.7

Tautomeric Equilibria in Tetrazole Ring Systems

Tetrazoles exhibit tautomerism between 1H- and 2H- forms, governed by solvent polarity and substituent effects. For this compound, gas-phase calculations favor the 2H-tautomer by 7 kJ/mol due to reduced steric strain. In polar solvents (ε > 40), the 1H-tautomer dominates (ΔG = +12 kJ/mol), stabilized by solvation of its higher dipole moment.

The electron-withdrawing chlorine substituent enhances the acidity of the tetrazole N–H group (pKa ≈ 4.5), facilitating deprotonation in basic media. Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide (DMSO) reveal a single tautomer at room temperature, consistent with rapid exchange on the NMR timescale.

Comparative Structural Analysis with Related Halogenated Tetrazole Derivatives

Table 2: Structural parameters of halogenated tetrazole derivatives

Compound Substituents Dihedral Angle (°)* Bond Length N1–C5 (Å) Tautomer Preference
5-(4-Cl-2-MePh)-1H-tetrazole 4-Cl, 2-Me 5.48 1.332 1H (polar solvents)
5-(4-BrPh)-1H-tetrazole 4-Br 4.24 1.335 1H (all media)
5-(3-NO₂Ph)-1H-tetrazole 3-NO₂ 7.12 1.328 2H (gas phase)
5-(2-MePh)-1H-tetrazole 2-Me 5.92 1.330 1H (polar solvents)

*Dihedral angle between tetrazole and phenyl rings.

Key trends:

  • Electron-withdrawing groups (e.g., NO₂, Cl) reduce the dihedral angle, enhancing conjugation between rings.
  • Ortho-substituents (e.g., 2-Me) increase steric hindrance, slightly distorting planarity.
  • Halogen size influences packing: bromine’s larger van der Waals radius expands unit cell volume vs. chlorine.

The methyl group at the 2-position in this compound introduces unique steric effects absent in para-substituted analogs, moderating its solubility and crystallization behavior.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKJHHNGIYETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-methylphenyl)-1H-tetrazole typically involves the reaction of 4-chloro-2-methylphenyl hydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl-tetrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

Key Roles:

  • Intermediate in Drug Synthesis: This compound is utilized as an intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory and pain relief pathways. Its tetrazole moiety enhances the bioactivity of drug candidates by improving their pharmacokinetic properties .

Case Study:

  • A study highlighted the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which exhibited potent anticancer activity. The compound demonstrated significant inhibition of tubulin polymerization, indicating its potential as an antitumor agent .

Agricultural Chemicals

Applications:

  • Agrochemical Formulation: 5-(4-Chloro-2-methylphenyl)-1H-tetrazole is incorporated into agrochemicals to enhance pest control and crop protection. Its effectiveness in formulations contributes to improved agricultural productivity .

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)
This compoundAphids85%
This compoundThrips78%

Explosives Industry

Potential Uses:

  • Energetic Materials: The compound is investigated for its role in formulating safer and more efficient explosives. Its high nitrogen content contributes to the energetic properties required in explosive formulations .

Material Science

Innovations:

  • Advanced Materials Development: In material science, this compound is used to create polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for developing materials used in harsh conditions .

Case Study:

  • Research has shown that polymers incorporating tetrazole derivatives demonstrate improved thermal stability and mechanical properties compared to traditional materials .

Research Applications

Utilization in Chemistry:

  • Reagent in Chemical Reactions: In both academic and industrial research settings, this compound serves as a reagent in various chemical reactions, facilitating the discovery of new compounds and materials. Its versatility allows for a broad range of synthetic applications, including cycloaddition reactions with nitriles under microwave irradiation conditions .

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. The chlorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences physical properties. For example:

  • Melting Points :
    • 5-(4-Chlorophenyl)-1H-tetrazole (Cl-PT): 212–231°C (varies by purity) .
    • 5-(4-Methoxyphenyl)-1H-tetrazole (MO-PT): Melting point ~220°C .
    • 5-Phenyl-1H-tetrazole (PT): Lower melting range (180–190°C) due to lack of electron-withdrawing groups .
  • Solubility : Chloro and methyl substituents enhance lipophilicity compared to methoxy groups, affecting solubility in organic solvents .
Table 1: Physical Properties of Selected Tetrazoles
Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
5-(4-Chloro-2-methylphenyl)-1H-tetrazole ~225 (estimated) 209.65 4-Cl, 2-CH₃
5-(4-Chlorophenyl)-1H-tetrazole (Cl-PT) 212–231 195.62 4-Cl
5-(4-Methoxyphenyl)-1H-tetrazole (MO-PT) ~220 176.18 4-OCH₃
5-Phenyl-1H-tetrazole (PT) 180–190 162.15 None

Corrosion Inhibition Performance

  • Efficiency in Acidic Media :
    • This compound achieves >85% inhibition efficiency in 1M HCl at 50 ppm, outperforming MO-PT (72%) and PT (65%) due to stronger adsorption via Cl and CH₃ groups .
    • In 5M HCl, Cl-PT shows 78% efficiency, while MO-PT and PT exhibit 68% and 55%, respectively .
  • Mechanism : Chloro substituents enhance electron density at the tetrazole ring, improving adsorption on metal surfaces .
Table 3: Corrosion Inhibition Data
Compound HCl Concentration Inhibition Efficiency (%) Temperature (°C)
This compound 1M 85 25
Cl-PT 5M 78 30
MO-PT 5M 68 30
PT 5M 55 30

Structural and Spectroscopic Analysis

  • IR/NMR Spectroscopy :
    • The tetrazole ring in this compound shows characteristic IR peaks at ~1243 cm⁻¹ (C-Cl) and ~1596 cm⁻¹ (C=N) .
    • ¹H NMR signals for aromatic protons appear at δ 7.2–7.8 ppm, with methyl groups resonating at δ 2.5–2.6 ppm .
  • Crystallography : Tetrazole derivatives like 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole form planar structures, stabilized by hydrogen bonding .

Biological Activity

5-(4-Chloro-2-methylphenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. The synthesis of this compound can be achieved through various methods, including:

  • [3+2] Cycloaddition : This involves the reaction of nitriles with sodium azide under specific conditions, yielding high yields of tetrazole derivatives .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times significantly .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Bacillus cereus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit their growth effectively at low concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of studies have reported that derivatives of tetrazoles, including this compound, can act as microtubule destabilizers. This mechanism is crucial for cancer therapy as it disrupts cancer cell division and growth. Specific derivatives have shown promising results in inhibiting tumor growth in various cancer models .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.
  • Microtubule Destabilization : As a microtubule destabilizer, it interferes with the normal function of microtubules in cells, leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various tetrazole derivatives against pathogenic bacteria. The results showed that this compound had a significantly lower MIC compared to standard antibiotics like penicillin, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity Assessment

In a separate study focused on anticancer activity, this compound was administered to cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, supporting its role as a potential anticancer therapeutic agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialBacillus cereus100
AntimicrobialEscherichia coli125
AnticancerVarious Cancer Cell LinesN/A

Q & A

Basic: What are the optimal synthetic routes for 5-(4-Chloro-2-methylphenyl)-1H-tetrazole, and how can reaction efficiency be monitored?

Methodological Answer:
The compound can be synthesized via heterocyclic condensation or nucleophilic substitution. A validated approach involves reacting substituted chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalysis. For example, in PEG-400 medium with Bleaching Earth Clay (pH 12.5) at 70–80°C, reaction progress is monitored via TLC, followed by isolation via ice-water quenching and recrystallization in aqueous acetic acid . Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents of reactants) and catalyst loading (10 wt%). Post-synthesis purification is critical, as tetrazoles often form byproducts due to their high reactivity.

Advanced: How do nano-catalysts like TiCl₄·SiO₂ influence the regioselectivity and yield of 5-substituted tetrazoles?

Methodological Answer:
Nano-TiCl₄·SiO₂ enhances Lewis acid catalysis by increasing surface area and active sites, improving regioselectivity in cycloaddition reactions. For 5-(4-Chlorophenyl)-1H-tetrazole, this catalyst promotes [2+3] cycloaddition between nitriles and sodium azide under solvent-free conditions. Comparative studies show nano-catalysts achieve yields >80% vs. 50–60% with conventional catalysts, attributed to reduced side reactions (e.g., nitrile hydrolysis). Kinetic studies (via IR or NMR) reveal faster activation energies (~50 kJ/mol) compared to non-nano systems .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm tetrazole ring presence via N–H stretching (3100–3300 cm⁻¹) and C–N absorption (1350–1450 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chloro-methylphenyl substituents) and tetrazole ring protons (δ 8.5–9.5 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 235.06 for C₈H₆ClN₄) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

Advanced: How can computational methods resolve contradictions in crystallographic data for tetrazole derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model tetrazole tautomerism (1H vs. 2H forms) and predict stability. For this compound, DFT aligns with experimental XRD data (bond lengths: C–N ~1.32 Å, N–N ~1.33 Å) but may reveal discrepancies in hydrogen bonding due to solvent effects. Software like SHELX refines structural models by comparing calculated vs. experimental torsion angles (<5° deviation acceptable).

Basic: What are the key challenges in analyzing tetrazole stability under varying pH and temperature?

Methodological Answer:
Tetrazoles are prone to ring-opening in acidic/basic conditions. Accelerated stability studies (40–80°C, pH 1–13) show decomposition via protonation at N1 (pKa ~4.5) followed by hydrolysis. HPLC-UV (λ = 254 nm) tracks degradation products (e.g., aryl amines). Buffered solutions (pH 7.4) at 25°C provide optimal stability for pharmacological assays .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological applications of this tetrazole?

Methodological Answer:
SAR studies focus on substituent effects:

  • 4-Chloro-2-methylphenyl group : Enhances lipophilicity (logP ~2.8) and membrane permeability.
  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving metabolic stability.
    In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify binding affinities to targets like carbonic anhydrase (ΔG ~-9.2 kcal/mol) . Toxicity screening (MTT assay) is critical due to potential nitroso byproducts.

Basic: What safety protocols are recommended for handling tetrazole derivatives?

Methodological Answer:

  • Explosivity Risk : Avoid grinding dry tetrazoles; use wet crystallization.
  • Ventilation : Tetrazole synthesis releases HN₃ (toxic gas)—perform in fume hoods with NH₃ scrubbers.
  • Storage : Inert atmosphere (N₂) at -20°C to prevent oxidative degradation .

Advanced: How do solvent polarity and reaction time affect Ullmann-type coupling reactions involving tetrazoles?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) favor Cu-catalyzed Ullmann coupling by stabilizing intermediates. For this compound, DMF at 120°C for 24h achieves >70% yield vs. <30% in toluene. GC-MS monitors aryl halide consumption, with pseudo-first-order kinetics (k = 0.015 min⁻¹). Prolonged heating (>30h) risks dehalogenation side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(4-Chloro-2-methylphenyl)-1H-tetrazole
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5-(4-Chloro-2-methylphenyl)-1H-tetrazole

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